Sarmentogenin

Descripción

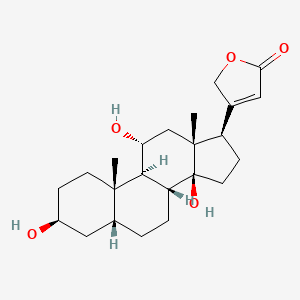

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

76-28-8 |

|---|---|

Fórmula molecular |

C23H34O5 |

Peso molecular |

390.5 g/mol |

Nombre IUPAC |

3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-20(21)18(25)11-22(2)16(6-8-23(17,22)27)13-9-19(26)28-12-13/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16-,17-,18-,20-,21+,22-,23+/m1/s1 |

Clave InChI |

FLMSQRUGSHIKCT-DDZQJACLSA-N |

SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |

SMILES isomérico |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |

SMILES canónico |

CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |

Origen del producto |

United States |

Biosynthesis and Chemodiversity of Sarmentogenin

Elucidation of Sarmentogenin Biosynthetic Pathways

The precise biosynthetic pathways leading to this compound have been a subject of research, with insights gained from studies on related cardenolides.

Cardenolides, including this compound, are derived from steroid precursors. In plants, the biosynthesis of cardenolides is understood to originate from a C21 precursor, which itself results from the degradation of the phytosterol side chain ulb.ac.be. Cholesterol is considered a probable precursor for cardenolides in some organisms, such as chrysomelid beetles, which can synthesize cardenolides de novo from cholesterol ulb.ac.be. The two carbon atoms required for the characteristic lactone ring of cardenolides are believed to originate from acetate (B1210297) ulb.ac.be.

This compound itself is a 3β,11α,14-trihydroxy-5β-card-20(22)-enolide ebi.ac.uk. The presence of an 11α-hydroxyl group is a distinctive feature, as most adrenocortical hormones are 11β-hydroxy steroids annualreviews.org. This suggests specific enzymatic hydroxylation steps occur during its formation.

While detailed enzymatic steps and genetic regulation specifically for this compound biosynthesis are not extensively documented in the provided search results, the broader biosynthesis of cardenolides involves a series of enzymatic transformations of steroidal precursors. The complexity of these pathways suggests the involvement of multiple enzymes, including hydroxylases responsible for introducing hydroxyl groups at specific positions (e.g., 3β, 11α, 14β) and enzymes involved in the formation of the butenolide ring. The genetic regulation of these enzymes would dictate the production of specific cardenolides within a plant species.

Exploration of this compound Analogs and Related Bufadienolides

This compound belongs to the cardenolide class of cardiac glycosides, which are distinct from bufadienolides, another class of cardiotonic steroids phcogrev.com. While cardenolides feature an unsaturated butyrolactone ring, bufadienolides possess an α-pyrone ring phcogrev.com.

This compound is found in various Strophanthus species, such as S. sarmentosus researchgate.netdrugfuture.com. Other cardenolides found alongside or related to this compound in Strophanthus and other genera include digitoxigenin (B1670572), digoxigenin, uzarigenin, periplogenin, and strophanthidin (B154792) phcogrev.comresearchgate.netulb.ac.benih.govnih.govresearchgate.netnih.gov. The structural diversity among these compounds arises from variations in the number and position of hydroxyl groups, as well as the nature of the attached sugar moieties in their glycosidic forms neu.edu.tr. For instance, this compound possesses hydroxyl groups at the 3β, 11α, and 14β positions ebi.ac.uk. In contrast, digitoxigenin has hydroxyl groups at the 3β and 14β positions nih.gov. Digoxigenin, another analog, features hydroxyl groups at 3β, 12β, and 14β positions nih.gov. Strophanthidin has hydroxyl groups at 3β, 5, and 14, along with a 19-oxo group nih.gov.

This compound has also been identified as an aglycone of rhodexin A, a cardiac glycoside isolated from Rhodea japonica acs.orgrsc.org. Additionally, 19-hydroxythis compound (B1257607) has been reported in Convallaria majalis ebi.ac.ukthieme-connect.com.

The following table illustrates the structural variations of this compound and some related cardenolides:

| Compound Name | Molecular Formula | Key Hydroxyl Positions | Other Distinctive Features | Source Examples |

| This compound | C₂₃H₃₄O₅ | 3β, 11α, 14β | Cardenolide | Strophanthus sarmentosus, Rhodea japonica researchgate.netdrugfuture.comacs.org |

| Digitoxigenin | C₂₃H₃₄O₄ | 3β, 14β | Cardenolide | Digitalis purpurea, Streptocaulon juventas nih.govlipidmaps.org |

| Digoxigenin | C₂₃H₃₄O₅ | 3β, 12β, 14β | Cardenolide | Digitalis lanata, Digitalis purpurea nih.gov |

| Strophanthidin | C₂₃H₃₂O₆ | 3β, 5, 14 | 19-oxo group, Cardenolide | Strophanthus kombé, Adonis aestivalis nih.govwikipedia.org |

| Uzarigenin | C₂₃H₃₄O₄ | 3β, 14β | Cardenolide | Xysmalobium undulatum researchgate.netnih.gov |

The synthesis of this compound and its derivatives is an area of ongoing research, particularly given its historical importance as a precursor for corticosteroids and its unique stereochemistry acs.org. Chemo-enzymatic approaches leverage both chemical synthesis and enzymatic reactions to produce complex molecules. While specific chemo-enzymatic syntheses of this compound derivatives are not detailed in the provided results, the broader field of saponin (B1150181) synthesis, which includes steroid saponins (B1172615) like cardenolides, utilizes chemical synthesis to expand structural diversity nih.gov. For instance, efficient synthetic routes for the tetracyclic steroid core of rhodexin A and this compound have been reported, involving reactions like inverse-electron-demand Diels-Alder ebi.ac.ukacs.org. The synthesis of cardiac glycosides, in general, has been noted for its difficulties researchgate.net.

Methodologies for Isolation and Structural Characterization in Research Settings

The isolation and structural characterization of this compound in research settings typically involve a multi-step process. Initial extraction from plant material, such as Strophanthus sarmentosus seeds, often begins with defatting the ground seeds using non-polar solvents like petroleum ether or diethyl ether . The defatted material is then extracted with water and a low-molecular-weight solvent (e.g., methanol (B129727) or ethanol) to obtain glycosides . Fermentative pretreatment can enhance glycoside accessibility .

To obtain this compound (the aglycone), hydrolysis of its glycosides (e.g., sarmentocymarin) is performed, typically using dilute sulfuric acid in alcoholic solutions drugfuture.com. This cleaves the glycosidic bond, releasing the genin . The genin is then extracted using chlorinated solvents such as chloroform (B151607) or ethylene (B1197577) chloride .

Purification of this compound is achieved through chromatographic techniques, such as column chromatography over aluminum oxide (Al₂O₃) with chloroform-ethanol gradients . Further purification can involve recrystallization from solvents like methanol-ether or methanol-water to achieve high purity, confirmed by a melting point of 274–275°C (with decomposition) drugfuture.com.

Structural characterization relies heavily on spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are crucial for elucidating the molecular architecture and stereochemistry . ¹H NMR reveals signals for steroidal protons, including multiplets for methine and methylene (B1212753) groups, and downfield signals for hydroxyl protons at 3β, 11α, and 14β positions . ¹³C NMR shows signals consistent with the steroid backbone and distinctive resonances for the lactone carbonyl carbon (near δ 170-180 ppm) and oxygenated carbons . Coupling constants and Nuclear Overhauser Effect (NOE) correlations support stereochemical configuration .

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HR-MS) provides the molecular ion peak, confirming the molecular formula (C₂₃H₃₄O₅ with an exact mass of approximately 390.5 g/mol for this compound) uni.lu. Fragmentation patterns, including cleavage at the lactone ring and steroidal ring junctions, generate characteristic ions that help confirm the cardenolide structure and distinguish it from related compounds . This compound has been identified in samples using mass spectrometry nih.govresearchgate.netresearchgate.netresearchgate.net.

Infrared (IR) Spectroscopy : IR spectra exhibit strong absorption bands for hydroxyl groups (near 3400 cm⁻¹) and the characteristic lactone carbonyl stretch (around 1750 cm⁻¹) .

Ultraviolet (UV) Spectroscopy : UV spectroscopy shows absorption maxima associated with the conjugated lactone ring, typically near 220-240 nm, reflecting π→π* transitions .

X-ray Crystallography : This method can be used for absolute stereochemistry determination .

These methods, combined with comparisons to literature values, ensure the accurate identification and characterization of this compound and its derivatives .

Advanced Chromatographic Techniques for this compound Purification

The purification of this compound from complex plant extracts involves a sequence of advanced chromatographic techniques designed to achieve high purity. Initial steps often include solvent partitioning, such as liquid-liquid extraction with chloroform, to separate this compound from residual sugars and polar impurities.

Further refinement is typically achieved through column chromatography (CC). For instance, chromatography over aluminum oxide (Al₂O₃) utilizing chloroform-ethanol gradients has been successfully employed. Fractions containing this compound are specifically eluted with a chloroform:ethanol ratio of 9:1. Following chromatographic separation, recrystallization from solvents like methanol-ether or methanol-water is a crucial step for enhancing purity, often yielding this compound with a high melting point of 274–275°C.

For purity assessment and final purification, high-performance liquid chromatography (HPLC) coupled with UV detection is widely utilized. vt.edu The field has also seen advancements with the development of Ultra-High-Performance Liquid Chromatography (UHPLC), particularly in reversed-phase (RP) mode, which offers exceptional chromatographic resolution and is often coupled with mass spectrometry (MS) for metabolite profiling. nih.gov Computer-assisted retention modeling can further optimize liquid chromatography (LC) separations, even at the preparative scale, to efficiently isolate compounds from complex mixtures. nih.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation of this compound and its Metabolites

The structural elucidation of this compound and its metabolites relies heavily on a combination of advanced spectroscopic and spectrometric techniques, providing detailed insights into their molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the precise arrangement of atoms within this compound.

¹H NMR spectroscopy is used to confirm the absence of desoxy-sugars, indicated by the lack of characteristic signals for C-21 methyl groups.

¹³C NMR spectra provide signals consistent with the steroid backbone carbons, including distinctive resonances for the lactone carbonyl carbon (typically between δ 170-180 ppm) and oxygenated carbons bearing hydroxyl groups.

The stereochemical configuration of substituents (e.g., β or α orientations) is elucidated through analysis of coupling constants and nuclear Overhauser effect (NOE) correlations.

Advanced two-dimensional (2D) NMR techniques, such as correlation spectroscopy (COSY), rotating frame Overhauser effect spectroscopy (ROESY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), are extensively applied for comprehensive structural determination of complex secondary metabolites and their glycosides. researchgate.netresearchgate.netnih.gov

Modern NMR capabilities, including high-field magnets equipped with cryogenic probes, enable the structural determination of submilligram quantities of compounds. nih.govnih.gov Furthermore, density functional theory (DFT) calculations can complement experimental ¹³C NMR data, enhancing the accuracy of structural assignments. nih.govnih.gov

Mass Spectrometry (MS): MS techniques are crucial for determining molecular formulas and analyzing fragmentation patterns.

High-resolution mass spectrometry (HR-MS) provides precise molecular ion peaks, which are vital for confirming the molecular formula. For this compound (C₂₃H₃₄O₅), the predicted [M+H]⁺ m/z is approximately 391.24791. uni.lu

Characteristic fragmentation patterns observed in MS, such as cleavages at the lactone ring and steroidal ring junctions, generate diagnostic ions that aid in confirming the cardenolide structure. Losses of water molecules from hydroxyl groups and cleavages of side chains also yield valuable fragment ions. Electrospray ionization mass spectrometry (ESI-MSn) is particularly useful for studying these fragmentation pathways in detail. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound. It typically exhibits strong absorption bands indicative of hydroxyl groups (broad bands near 3400 cm⁻¹) and a characteristic lactone carbonyl stretch (around 1750 cm⁻¹). Additional bands corresponding to C-H stretching in the steroidal framework are observed near 2900 cm⁻¹.

Ultraviolet (UV) Spectroscopy: UV spectroscopy reveals absorption maxima associated with the conjugated lactone ring, typically appearing near 220-240 nm, which reflects the π→π* transitions of the enolide system. sathyabama.ac.in

Micro-electron Diffraction (MicroED) Analysis: This emerging technique offers the potential to provide X-ray-like images from microcrystalline samples, which can be instrumental in resolving structural ambiguities, particularly for compounds that are difficult to crystallize for traditional X-ray diffraction. nih.govnih.gov

Molecular and Cellular Mechanisms of Sarmentogenin Action

Sarmentogenin's Interaction with Ion Channels and Transporters

The primary molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase enzyme, a critical component of the cell membrane responsible for maintaining electrochemical gradients.

Regulation of Na+/K+-ATPase Activity by this compound

This compound, like other cardiac glycosides, is a known inhibitor of the Na+/K+-ATPase pump. ki.senih.govphcogrev.com This enzyme, an integral plasma membrane protein, actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process coupled with the hydrolysis of ATP. frontiersin.orgfrontiersin.org This pumping action is fundamental for maintaining cell volume, neuronal excitability, and the electrochemical gradients necessary for the secondary transport of other molecules like glucose and amino acids. frontiersin.org

The inhibitory effect stems from the direct binding of this compound to the Na+/K+-ATPase, specifically to a site on the extracellular-facing portion of the enzyme's α-subunit. phcogrev.com This binding locks the enzyme in a specific conformational state (the E2P state), which prevents it from completing its pumping cycle, thereby inhibiting its ion-transporting function. nih.gov This inhibition leads to an increase in intracellular sodium concentration.

Downstream Signaling Cascades Initiated by this compound-Na+/K+-ATPase Binding

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer. nih.govnih.gov When this compound binds to it, it initiates a series of intracellular signaling events independent of its effect on ion concentrations. nih.gov The Na+/K+-ATPase is often located in specialized membrane microdomains called caveolae, where it forms a signaling complex with various partner proteins. nih.gov

A key event following this compound binding is the activation of the non-receptor tyrosine kinase, Src. nih.govfrontiersin.org In the resting state, Src is bound to the Na+/K+-ATPase in an inactive form. The conformational change induced by this compound binding disrupts this interaction, leading to Src activation. nih.gov This activated Src then phosphorylates other downstream effector proteins, initiating multiple signaling cascades that include the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways. nih.govmdpi.commdpi.com

Modulation of Intracellular Signaling Pathways by this compound

The initial signal from the this compound-Na+/K+-ATPase interaction is propagated through several major intracellular signaling pathways that govern critical cellular processes like growth, proliferation, and survival.

Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are a series of protein kinases that sequentially phosphorylate and activate one another, playing a central role in converting extracellular stimuli into cellular responses. mdpi.commdpi.com These cascades are typically organized in a three-tiered system: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAPK. mdpi.com

The activation of Src kinase by the this compound-Na+/K+-ATPase complex directly leads to the stimulation of the MAPK/ERK (extracellular signal-regulated kinase) pathway. nih.govmdpi.com Activated Src can lead to the activation of the small GTPase Ras, which in turn activates Raf (a MAPKKK), followed by MEK (a MAPKK), and finally ERK1/2 (a MAPK). mdpi.com This cascade ultimately results in the phosphorylation of various transcription factors and proteins that regulate gene expression, cell proliferation, differentiation, and survival. mdpi.com

Table 1: Key Proteins in the this compound-Influenced MAPK Pathway

| Protein | Class | Role in Pathway |

|---|---|---|

| Na+/K+-ATPase | Ion Pump / Receptor | Binds this compound, acts as a scaffold, and activates Src. |

| Src | Tyrosine Kinase | Activated by Na+/K+-ATPase binding; phosphorylates downstream targets. |

| Ras | Small GTPase | Activates Raf kinase. |

| Raf | MAPKKK | Phosphorylates and activates MEK. |

| MEK | MAPKK | Phosphorylates and activates ERK1/2. |

| ERK1/2 | MAPK | Phosphorylates nuclear and cytoplasmic targets to regulate cellular processes. |

Effects on PI3K/Akt/mTOR Signaling Axis

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling axis that regulates cell growth, metabolism, survival, and angiogenesis. researchgate.netnih.gov Dysregulation of this pathway is common in many diseases. researchgate.netsigmaaldrich.com The pathway is initiated by the activation of Phosphatidylinositol 3-kinase (PI3K), which then phosphorylates and activates Akt (also known as Protein Kinase B). researchgate.net Activated Akt has numerous downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), a key regulator of protein synthesis and cell growth. nih.gov

Research on cardiac glycosides has shown that the signaling complex formed by Na+/K+-ATPase can also activate the PI3K/Akt pathway. nih.govmdpi.com The activation of Src following this compound binding can lead to the phosphorylation and activation of PI3K, thereby engaging this entire signaling cascade. mdpi.com This links this compound's primary interaction at the cell membrane to the central cellular machinery controlling growth and survival.

Table 2: Key Proteins in the this compound-Influenced PI3K/Akt/mTOR Pathway

| Protein | Class | Role in Pathway |

|---|---|---|

| Na+/K+-ATPase | Ion Pump / Receptor | Initial receptor for this compound, leading to Src activation. |

| Src | Tyrosine Kinase | Can activate the PI3K enzyme. |

| PI3K | Kinase | Phosphorylates membrane lipids to create docking sites for Akt. |

| Akt (PKB) | Serine/Threonine Kinase | A central node that phosphorylates multiple targets to promote cell survival and growth. |

| mTOR | Serine/Threonine Kinase | A key downstream effector of Akt that controls protein synthesis and cell proliferation. |

Regulation of Nuclear Factor-kappa B (NF-κB) Activity

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that are critical regulators of inflammation, immunity, and cell survival. frontiersin.orgfrontiersin.org In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. frontiersin.orgpnas.org Upon receiving a stimulus, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB, tagging it for degradation. frontiersin.org This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes. pnas.org

The interaction of cardiac glycosides like this compound with the Na+/K+-ATPase has been shown to modulate NF-κB activity. mdpi.commdpi.com The binding can trigger intracellular calcium oscillations through a direct interaction between Na+/K+-ATPase and the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). mdpi.comscite.ai These calcium signals can lead to the activation of NF-κB. ki.sescite.ai Depending on the cellular context and concentration, cardiac glycosides have been reported to both activate and inhibit the NF-κB pathway. nih.govfrontiersin.org This regulation can occur through the Na+/K+-ATPase-Src signaling axis or by other mechanisms, such as interfering with the assembly of the TNF-α receptor complex. frontiersin.orgresearchgate.net

Table 3: Key Proteins in the this compound-Influenced NF-κB Pathway

| Protein | Class | Role in Pathway |

|---|---|---|

| Na+/K+-ATPase | Ion Pump / Receptor | Binds this compound, leading to downstream signals like Ca2+ oscillations. |

| IκB | Inhibitory Protein | Sequesters NF-κB in the cytoplasm. Its degradation is a key activation step. |

| IKK Complex | Kinase Complex | Phosphorylates IκB, marking it for degradation. |

| NF-κB | Transcription Factor | Translocates to the nucleus to regulate genes involved in inflammation and survival. |

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sodium |

| Potassium |

| ATP (Adenosine triphosphate) |

| ERK (Extracellular signal-regulated kinase) |

| MEK (Mitogen-activated protein kinase kinase) |

| PI3K (Phosphatidylinositol 3-kinase) |

| Akt (Protein Kinase B) |

| mTOR (mammalian Target of Rapamycin) |

| NF-κB (Nuclear Factor-kappa B) |

| IκB (Inhibitor of kappa B) |

| IP3 (Inositol 1,4,5-trisphosphate) |

Impact on Apoptotic and Autophagic Signaling Networks

This compound has been shown to influence the intricate signaling networks that govern both apoptosis (programmed cell death) and autophagy (a cellular recycling process). The interplay between these two pathways is crucial in determining a cell's fate under stress conditions. mdpi.com

Autophagy can act as either a pro-survival or pro-death mechanism depending on the cellular context. mdpi.com The relationship between autophagy and apoptosis is complex, with several molecules acting as key regulators in both processes. mdpi.comnih.gov For instance, the anti-apoptotic protein Bcl-2 can inhibit Beclin-1-dependent autophagy. aging-us.com Conversely, the dissociation of Beclin-1 from Bcl-2 can trigger autophagy. mdpi.com Autophagy can promote apoptosis by degrading anti-apoptotic factors or, when excessive, can lead to cell death itself. nih.gov

Key proteins in the autophagy pathway, such as Atg5 and Atg12, have been shown to be capable of activating caspases, the primary executioners of apoptosis, through the mitochondrial pathway. nih.gov Furthermore, caspases can cleave essential autophagy proteins, thereby inhibiting the autophagic process. nih.gov

In the context of neuronal cells, the transcription factor p53 plays a significant role in modulating both apoptosis and autophagy. nih.gov It can induce the expression of genes that regulate autophagy and is also a key player in initiating apoptosis in response to cellular stress. nih.gov

This compound's Role in Cell Cycle Regulation and Proliferation Control

This compound exerts control over cell proliferation by intervening in the cell cycle, a tightly regulated process that governs cell growth and division. bio-rad-antibodies.com This regulation often involves inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from multiplying.

Mechanisms of G0/G1 or G2/M Cell Cycle Arrest Induced by this compound

Research indicates that this compound can induce cell cycle arrest at either the G0/G1 or G2/M phases. The eukaryotic cell cycle is comprised of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). frontiersin.org The G0 phase is a quiescent state where the cell has exited the cycle. frontiersin.org Checkpoints at the G1/S and G2/M transitions are critical for ensuring the fidelity of cell division. bio-rad-antibodies.com

Induction of G2/M phase arrest is a common mechanism for anticancer agents. frontiersin.org This arrest prevents the cell from entering mitosis, often in response to DNA damage. bio-rad-antibodies.com The p53 transcription factor is a key regulator of the G1 and G2/M checkpoints, capable of halting the cell cycle to allow for DNA repair. bio-rad-antibodies.com Some compounds have been observed to cause a biphasic cell cycle arrest, inducing a G0/G1 block at lower concentrations and a G2/M arrest at higher concentrations. nih.gov The mechanisms behind G2/M arrest can involve the modulation of proteins like p21 and the phosphorylation of Retinoblastoma (Rb) protein. mdpi.com

Induction of Programmed Cell Death by this compound in Research Models

This compound has been shown to induce programmed cell death in various research models. Programmed cell death is a fundamental process for removing unwanted or damaged cells and can occur through several mechanisms, including apoptosis and programmed necrosis. nih.govnih.gov

Apoptosis is characterized by distinct morphological features and is a critical component of normal development and tissue homeostasis. nih.gov It can be initiated through intrinsic (mitochondrial) or extrinsic pathways, both of which converge on the activation of caspases. researchgate.net The release of mitochondrial factors like cytochrome c is a key event in the intrinsic pathway. researchgate.net Research has also identified caspase-independent mechanisms of programmed cell death. mdpi.com

Natural compounds are a significant source for the discovery of new anticancer drugs that can induce programmed cell death. nih.gov In various cancer cell lines, the induction of apoptosis by chemical compounds is a widely studied anti-cancer strategy. This process can be triggered by events such as the generation of reactive oxygen species (ROS), which can lead to DNA damage and subsequent cell death. mdpi.com

Investigation of this compound's Anti-Inflammatory Mechanisms at the Molecular Level

This compound's anti-inflammatory properties are attributed to its ability to modulate key molecular pathways involved in the inflammatory response. Inflammation is a protective biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. numberanalytics.com The molecular mechanisms of inflammation involve a complex interplay of signaling molecules, including cytokines and enzymes. numberanalytics.com

Suppression of Pro-inflammatory Cytokine Production

This compound has been found to suppress the production of pro-inflammatory cytokines. These signaling molecules, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), play a central role in orchestrating the inflammatory response. mdpi.commdpi.com

Numerous natural compounds have demonstrated the ability to inhibit the production and release of these cytokines. frontiersin.org The suppression of pro-inflammatory cytokines is a key mechanism of action for many anti-inflammatory agents. nih.gov This inhibition can occur at the level of gene expression, for example, by downregulating the mRNA levels of these cytokines. mdpi.com The reduction of pro-inflammatory cytokine levels can help to alleviate the inflammatory state. mdpi.com

Table 1: Effects of Various Compounds on Pro-inflammatory Cytokine Production

| Compound/Agent | Effect on Cytokine Production | Cell/Model System | Source |

| Essential Oils | Significantly reduced TNF-α, IL-6, IL-1β, and NO production. | LPS-stimulated RAW 264.7 cells | mdpi.com |

| Allicin | Markedly inhibited spontaneous and TNF-induced secretion of IL-1β and CXCL8. | Intestinal epithelial cell lines | frontiersin.org |

| Curcumin | Inhibited the production and release of IL-1β, IL-2, IL-6, IL-12, TNFα, and various chemokines. | Various | frontiersin.org |

| Unsaturated Fatty Acids | Suppressed LPS-induced increases in IL-1β and IL-6 secretion in a dose-dependent manner. | LPS-treated HaCaT cells | mdpi.com |

| Fungal Compound AM3 | Decreased pro-inflammatory cytokine secretion. | Human peripheral blood mononuclear cells and monocytes | nih.gov |

Inhibition of Inflammatory Enzyme Activities

This compound can also exert its anti-inflammatory effects by inhibiting the activity of key pro-inflammatory enzymes. Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) are crucial in the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid. jddtonline.info

The inhibition of COX-2, an inducible enzyme often upregulated during inflammation, is a major target for anti-inflammatory drugs. nih.gov Similarly, inhibiting inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO), is another important anti-inflammatory strategy. mdpi.com Some compounds exhibit selective inhibition of COX-2 over COX-1, which is a constitutively expressed isoform, potentially reducing side effects. nih.gov The inhibitory action on these enzymes can be evaluated through various in vitro assays. jddtonline.info

Table 2: Investigated Anti-Inflammatory Enzyme Inhibition

| Enzyme | Role in Inflammation | Investigated Inhibition | Source |

| Cyclooxygenase-2 (COX-2) | Produces pro-inflammatory prostaglandins. | A target for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov | nih.govfabad.org.tr |

| Inducible Nitric Oxide Synthase (iNOS) | Produces nitric oxide (NO), an inflammatory mediator. | Inhibition reduces NO production. mdpi.com | mdpi.comcaldic.com |

| 5-Lipoxygenase (5-LOX) | Produces pro-inflammatory leukotrienes. | Inhibition is a strategy for anti-inflammatory therapy. jddtonline.info | jddtonline.infonih.gov |

| Phospholipase A2 (PLA2) | Releases arachidonic acid, the precursor for eicosanoids. | Inhibition can block the entire arachidonic acid cascade. nih.gov | nih.gov |

| Acetylcholinesterase (AChE) | Plays a role in the inflammatory pathway. | Inhibition has been investigated as an anti-inflammatory mechanism. fabad.org.tr | fabad.org.tr |

Preclinical Pharmacological Investigations of Sarmentogenin in Model Systems

In Vitro Studies on Sarmentogenin's Biological Activities

In vitro studies are fundamental in pharmacology for assessing the direct effects of a compound on cells in a controlled environment. For this compound, these studies have provided initial insights into its biological activities at the cellular level.

Assessment of this compound's Activity in Various Cell Lines

The biological activity of this compound has been evaluated across a variety of cell lines. A high-throughput screening of 2,880 biologically active compounds identified this compound as a molecule that can direct the early lineage choice during the differentiation of human embryonic stem cells (hESCs). tandfonline.comresearchgate.net Specifically, it was found to promote differentiation towards mesodermal and endodermal lineages. nih.gov This effect was observed through the monitoring of Oct4 expression, a marker for undifferentiated cells. tandfonline.com

In the context of cancer research, while many cardiac glycosides have shown cytotoxic effects against cancer cells, specific data on this compound's activity in a wide range of cancer cell lines is not extensively detailed in the provided search results. researchgate.netresearchgate.netphcogrev.com However, the broader class of cardiac glycosides is known to inhibit the growth of various tumor cells. researchgate.net For instance, other cardiac glycosides like ouabain (B1677812) and digoxin (B3395198) have been used as reference compounds in studies evaluating the in vitro growth inhibitory effects on human and mouse cancer cell lines. researchgate.net

The table below summarizes the observed in vitro activity of this compound in a specific cell line context.

| Cell Line Type | Specific Cell Line | Observed Effect |

| Human Embryonic Stem Cells | Not specified | Directs early lineage choice during differentiation. tandfonline.comresearchgate.net |

Evaluation of this compound's Selectivity and Specificity in Cellular Assays

The selectivity and specificity of a compound are crucial for its potential as a therapeutic agent, indicating its ability to interact with the intended target without causing widespread off-target effects. For this compound, its identification in a high-throughput screen as a modulator of human embryonic stem cell differentiation suggests a degree of selectivity in its action. tandfonline.comresearchgate.net The screen was designed to identify compounds that could direct early lineage choices, and this compound was noted for its ability to guide differentiation towards mesodermal and endodermal pathways. nih.gov

While the primary molecular target of cardenolides is the Na+/K+-ATPase, the specificity of this compound for different isoforms of this enzyme or other potential off-target interactions is an area requiring further detailed investigation. researchgate.netmdpi.com The concept of "selectivity entropy" is used to score the specificity of inhibitor molecules, where highly specific inhibitors show low entropy by binding to a very narrow range of targets. tandfonline.com Applying such methodologies to this compound would provide a clearer picture of its selectivity profile.

In Vivo Animal Model Studies for Mechanistic Elucidation

In vivo studies in animal models are a critical step in preclinical research, allowing for the investigation of a compound's effects within a whole, living organism. These studies provide valuable information on how the compound interacts with complex biological systems to produce its therapeutic or toxic effects.

Investigation of this compound's Effects on Disease Progression in Animal Models Focusing on Molecular Markers

Research in animal models has begun to explore the effects of this compound on disease processes, with a focus on molecular markers that indicate disease progression. In a study involving a mouse model of pentylenetetrazole (PTZ)-induced seizures, crude extracts containing this compound were shown to delay the onset of tonic seizures. core.ac.uk This suggests a potential anticonvulsant activity, although the precise molecular mechanisms and the direct role of this compound were not fully elucidated in this context. core.ac.uk

In the broader context of cardiac glycosides, these compounds are known to modulate key signaling pathways such as NF-κB, PI3K/Akt, JAK/STAT, and MAPK, which are central to various diseases including cancer and viral infections. mdpi.com While specific in vivo studies detailing this compound's effect on molecular markers of disease progression are not extensively available, its classification as a cardenolide suggests it may influence these pathways.

Pharmacokinetic and Pharmacodynamic Profiling of this compound in Animal Models

Pharmacokinetics (PK) describes how the body absorbs, distributes, metabolizes, and excretes a drug, while pharmacodynamics (PD) refers to the drug's effect on the body. nih.gov Understanding the PK/PD profile of this compound is essential for its development as a potential therapeutic agent.

In silico predictions have been used to estimate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound. fortunejournals.comfortunepublish.com One study predicted that this compound has human intestinal absorption. fortunejournals.com However, more comprehensive in vivo pharmacokinetic studies in animal models are needed to confirm these predictions and to determine key parameters such as bioavailability, half-life, and clearance. sinzitusoku.com The bioavailability of saponins (B1172615), a class of compounds that includes cardiac glycosides, can be a critical factor that is not always captured by in vitro cell line studies. sinzitusoku.com

The pharmacodynamic effects of this compound are linked to its activity as a cardiac glycoside, with the primary mechanism of action being the inhibition of the Na+/K+-ATPase pump. researchgate.netmdpi.com The pharmacodynamic profiling in animal models would involve measuring the physiological and biochemical effects of this compound over time and relating them to its concentration in the body. nih.gov

Analysis of Target Engagement and Biomarker Modulation in Preclinical Models

Target engagement confirms that a compound is binding to its intended molecular target in a living system, which is a critical step in validating its mechanism of action. chemicalprobes.org For this compound, the primary target is understood to be the Na+/K+-ATPase. researchgate.netmdpi.com In preclinical models, assessing target engagement would involve measuring the extent to which this compound binds to and inhibits this enzyme in relevant tissues.

Biomarkers are measurable indicators of a biological state or condition and can be used to monitor the effects of a drug. researchgate.net In the context of this compound, biomarker modulation would involve measuring changes in downstream signaling molecules or physiological parameters that are affected by Na+/K+-ATPase inhibition. For example, changes in intracellular sodium and calcium concentrations could serve as direct biomarkers of target engagement. researchgate.net While specific studies on this compound's target engagement and biomarker modulation in preclinical models are not detailed in the available search results, the development of such assays is crucial for advancing its preclinical development. chemicalprobes.orgquanterix.com

Structure Activity Relationship Sar Studies and Rational Design of Sarmentogenin Analogs

Identification of Key Structural Moieties for Sarmentogenin's Biological Activity

Key features of the steroidal skeleton that are considered vital for the activity of cardenolides include:

A 14β-hydroxy group at the C-14 position. nih.gov This feature is crucial for cytotoxic activity. researchgate.net

The cis fusion between rings C and D. nih.gov

Hydroxyl groups at various positions on the steroid nucleus can influence the molecule's solubility and potency. uconn.edu For instance, in some steroidal glycosides, the addition of hydroxyl groups has been shown to reduce cytotoxicity. nih.gov

The steroidal nucleus itself is considered a critical element for interaction with biological targets, with modifications to this core significantly impacting the compound's efficacy. nih.govsemanticscholar.org

Attached at the C-17 position of the steroidal core is an α,β-unsaturated five-membered lactone, known as a butenolide ring. uomustansiriyah.edu.iqnih.gov This moiety is a defining feature of cardenolides and is considered essential for their characteristic biological activity. nih.govresearchgate.net Saturation of the double bond within this lactone ring has been shown to weaken or eliminate the bioactivity, highlighting the importance of its electronic configuration. nih.govresearchgate.net The butenolide ring is thought to contribute to the molecule's ability to bind to its target, such as the Na+/K+-ATPase pump, through electrostatic and hydrogen bonding interactions. nih.gov While the steroidal core is paramount, the butenolide ring functions as a crucial pharmacophoric amplifier of this interaction. semanticscholar.org Studies on related cardiac glycosides where the butenolide ring was chemically reduced confirmed its importance in biological function. uconn.edu

Synthetic Modification Strategies for this compound

The rational design of this compound analogs involves targeted chemical modifications to enhance potency, selectivity, or pharmacokinetic properties. These strategies primarily focus on the reactive functional groups of the molecule.

This compound possesses hydroxyl groups on its steroidal skeleton, which are prime targets for chemical modification. Derivatization reactions can be used to alter the molecule's properties. Common strategies for modifying hydroxyl groups include acylation, esterification, and alkylation. nih.govresearchgate.net These modifications can impact the compound's lipophilicity, solubility, and ability to form hydrogen bonds, which in turn can affect its absorption, distribution, and target-binding affinity. nih.gov In the broader class of steroidal glycosides, altering the number and position of hydroxyl groups has been shown to significantly influence cytotoxic activity. nih.gov

| Modification Strategy | Potential Effect on Properties |

| Esterification | Increases lipophilicity, may alter target binding. |

| Alkylation (Ether formation) | Modifies hydrogen bonding capacity, affects solubility. |

| Glycosylation | Attaching sugar moieties can enhance water solubility and influence target interaction. |

Given the butenolide ring's importance, modifications to this moiety are a key strategy in developing analogs. Synthetic approaches can include the reduction of the double bond or a complete opening of the lactone ring. uconn.edu Research on other cardenolides has shown that reducing the C20-C22 double bond to create a saturated lactone ring can provide valuable information about the role of this specific feature in biological activity. uconn.edu Such modifications are used to probe the necessity of the unsaturated system for target binding and subsequent biological effects. Advances in synthetic organic chemistry, particularly cross-coupling reactions, have provided powerful tools for attaching various lactone subunits to the steroid core, enabling the creation of diverse analogs. researchgate.netrsc.org

Computational Approaches in this compound SAR

Modern drug design increasingly relies on computational methods to predict the biological activity of novel compounds and to understand their SAR on a molecular level. nih.gov These in silico techniques can accelerate the design and optimization of this compound analogs by prioritizing the synthesis of the most promising candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a primary computational tool used in this field. nih.govresearchgate.net QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For this compound analogs, a QSAR model could be developed to predict their activity based on calculated molecular descriptors such as:

Lipophilicity (log P): Affects membrane permeability and transport. researchgate.net

Electronic properties: The distribution of charges and the ability to act as hydrogen bond acceptors/donors are critical for receptor binding. researchgate.net

Steric parameters: The size and shape of the molecule determine its fit within a biological target's binding site. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a more detailed understanding by mapping the steric and electrostatic fields of the molecules in 3D space. researchgate.net These approaches can help visualize regions of the molecule where modifications are likely to increase or decrease activity, guiding the rational design of more potent and selective this compound derivatives. nih.govresearchgate.net

| Computational Method | Application in this compound Analog Design |

| 2D-QSAR | Predicts activity based on 2D structural descriptors and physicochemical properties. researchgate.netnih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Provides 3D models of SAR, guiding specific structural modifications to improve binding affinity. researchgate.net |

| Molecular Docking | Simulates the binding of this compound analogs to the active site of a target protein (e.g., Na+/K+-ATPase) to predict binding affinity and orientation. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity, which can be used to screen databases for new potential leads. researchgate.net |

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at an atomic level. These in silico methods provide valuable insights into the binding modes, affinity, and stability of the ligand-receptor complex, thereby guiding the rational design of more potent and selective analogs.

Molecular Docking of this compound Analogs

Molecular docking studies are primarily employed to predict the preferred orientation of a ligand when it binds to a receptor. For this compound and its analogs, the primary target is often the Na+/K+-ATPase pump. Docking simulations can elucidate the specific amino acid residues within the binding pocket that interact with the this compound molecule. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The general procedure for docking this compound analogs against a target protein like Na+/K+-ATPase involves:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Preparation of the Ligand: The 3D structure of the this compound analog is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm is used to fit the ligand into the binding site of the receptor, generating multiple possible binding poses.

Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions.

Based on studies of related cardiac glycosides, it is predicted that the lactone ring and the steroid nucleus of this compound are crucial for its interaction with Na+/K+-ATPase. The hydroxyl groups on the steroid core are likely to form key hydrogen bonds with polar residues in the binding pocket, while the hydrophobic steroid backbone would engage in van der Waals interactions.

A hypothetical docking study of a this compound analog might yield the following interactions:

| Interacting Residue (Na+/K+-ATPase) | Type of Interaction | Part of this compound Analog Involved | Predicted Binding Energy (kcal/mol) |

| Glu115 | Hydrogen Bond | 3β-hydroxyl group | -8.5 |

| Thr797 | Hydrogen Bond | 11α-hydroxyl group | |

| Asp121 | Hydrogen Bond | 14β-hydroxyl group | |

| Phe783 | Pi-Pi Stacking | Lactone Ring | |

| Ile323 | Hydrophobic Interaction | Steroid A/B rings | |

| Val329 | Hydrophobic Interaction | Steroid C/D rings |

Molecular Dynamics Simulations of this compound Analogs

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the this compound analog-receptor complex over time. MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein, as well as the surrounding solvent.

The key insights obtained from MD simulations include:

Stability of the Complex: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored to assess the stability of the binding pose predicted by docking.

Conformational Changes: MD simulations can reveal conformational changes in both the ligand and the protein upon binding.

Binding Free Energy Calculations: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence the activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent derivatives.

A typical QSAR study for this compound derivatives would involve the following steps:

Data Set Preparation: A dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values for Na+/K+-ATPase inhibition) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each derivative. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

Based on QSAR studies of other cardenolides, the following descriptors are likely to be important for the biological activity of this compound derivatives:

Hydrophobicity (logP): The lipophilicity of the molecule can influence its ability to cross cell membranes and reach the target site.

Hydrogen Bond Donors and Acceptors: The number and location of hydrogen bond donors and acceptors are critical for the interaction with the polar residues in the binding pocket of Na+/K+-ATPase.

Molecular Shape and Size: Steric factors can play a significant role in the proper fitting of the ligand into the binding site.

Electronic Properties: Descriptors related to the electronic distribution, such as dipole moment and partial charges, can influence electrostatic interactions.

A hypothetical QSAR model for a series of this compound derivatives might be represented by the following equation:

log(1/IC50) = 0.5 * logP - 0.2 * (Number of H-bond donors) + 0.8 * (Wiener Index) - 1.5

This equation would suggest that an increase in hydrophobicity and the Wiener index (a topological descriptor related to molecular branching) would lead to higher activity, while an increase in the number of hydrogen bond donors would decrease the activity.

The following table provides a hypothetical dataset that could be used to generate such a QSAR model:

| This compound Derivative | log(1/IC50) | logP | Number of H-bond Donors | Wiener Index |

| Analog 1 | 6.2 | 3.5 | 3 | 1200 |

| Analog 2 | 6.8 | 4.1 | 2 | 1350 |

| Analog 3 | 5.9 | 3.8 | 4 | 1100 |

| Analog 4 | 7.1 | 4.5 | 2 | 1400 |

| Analog 5 | 6.5 | 3.9 | 3 | 1250 |

By leveraging the insights gained from molecular docking, molecular dynamics simulations, and QSAR modeling, medicinal chemists can rationally design and synthesize novel this compound analogs with improved therapeutic properties.

Analytical and Bioanalytical Methodologies for Sarmentogenin Research

Development and Validation of Assays for Sarmentogenin Quantification in Research Matrices

The quantification of this compound in research matrices, such as biological samples, relies on robust and validated analytical methods. These methods ensure the reliability and accuracy of the data obtained.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are prominent techniques utilized for the analysis and quantification of this compound in complex biological samples. LC-MS/MS has been applied to study the cleavage pathways of this compound, indicating its utility in detailed structural analysis within biological contexts. frontiersin.org GC-MS has also been employed for the comparison and analysis of compounds, including this compound, in biological secretions. nih.gov

These mass spectrometry-based methods are particularly valuable for their high selectivity, sensitivity, and specificity, enabling the detection and quantification of target analytes even at low concentrations in matrices such as blood, urine, cell lysates, and animal tissues. biorxiv.orgresearchgate.netbiorxiv.orgnih.govmdpi.comevotec.comdrug-dev.compromega.com For instance, this compound has been quantified in cell lysates in the context of drug treatment studies. researchgate.net Its presence and content in animal tissues have also been noted in physical analyses. ijbs.com

Method validation for LC-MS/MS and GC-MS typically involves assessing several key parameters to ensure the reliability of the assay. These include:

Accuracy: The closeness of measured values to the true concentration. nih.govresearchgate.netnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is often expressed as repeatability (intra-day) and intermediate precision (inter-day). nih.govbiorxiv.orgresearchgate.netbiorxiv.orgnih.gov

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. nih.govresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govbiorxiv.orgresearchgate.netbiorxiv.orgnih.govnih.gov

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. nih.govresearchgate.netbiorxiv.orgnih.gov

Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix. researchgate.netnih.govnih.gov

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. nih.govnih.gov

While specific validation data (e.g., precise LOD/LOQ values, accuracy, and precision percentages) for this compound in biological samples are not explicitly detailed in the provided search results, the general application of these rigorous validation criteria ensures the quality and reliability of this compound quantification using LC-MS/MS and GC-MS.

Spectrophotometric Techniques: Spectrophotometry, including Ultraviolet (UV) and Infrared (IR) spectroscopy, plays a role in the characterization of this compound. UV spectroscopy can reveal absorption maxima, providing insights into the electronic transitions within the molecule. biorxiv.org IR spectroscopy, on the other hand, exhibits characteristic absorption bands, such as broad bands near 3400 cm⁻¹ indicative of hydroxyl groups and a strong lactone carbonyl stretch around 1750 cm⁻¹, which confirm the molecular architecture and functional groups of this compound. biorxiv.org These techniques are fundamental in chemistry research for determining the concentration of molecules in solution, identifying functional groups, and understanding molecular structure. mdpi.comresearchgate.net

Immunochemical Techniques: Immunochemical techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting, are widely used in research and clinical laboratories to detect, quantify, and characterize specific molecules, including proteins and antigens, in biological samples. These methods leverage the highly specific affinity between an antibody and its antigen. While immunochemical assays are generally applicable for the detection of small synthetic compounds and biomarkers in various biological fluids and tissues, the provided information does not detail specific applications or assay development for the direct immunochemical quantification of this compound itself.

Metabolomic and Proteomic Studies on this compound's Biological Impact

Metabolomic and proteomic studies are crucial for gaining a comprehensive understanding of how this compound exerts its biological effects by analyzing changes in small molecules (metabolites) and proteins within a biological system.

Metabolomics involves the comprehensive profiling of endogenous metabolites, which are the intermediate and end products of cellular metabolism. This field aims to identify, quantify, and analyze these small molecules to provide a detailed snapshot of biochemical activity and to understand alterations occurring in response to various stimuli, including drug treatments. frontiersin.org this compound has been listed in metabolomics databases, indicating its relevance in such studies.

While this compound is known to influence cellular processes, such as upregulating genes that drive human embryonic stem cell (hESC) differentiation, which would inherently involve changes in metabolic profiles, specific detailed research findings explicitly listing the endogenous metabolites altered by direct this compound treatment are not extensively detailed in the provided search results. Metabolomic studies generally aim to identify such changes to infer mechanistic insights into a compound's impact on metabolic pathways. frontiersin.org

This compound, as a cardiac glycoside, is well-established for its ability to inhibit the cellular Na+/K+-ATPase enzyme. biorxiv.orgnih.gov This inhibition leads to significant changes in intracellular ion concentrations, specifically an increase in intracellular calcium levels. frontiersin.orgbiorxiv.org The perturbation of ion homeostasis subsequently triggers the activation of multiple intracellular signaling pathways. Key signaling molecules and pathways modulated by this compound and other cardiac glycosides through Na+/K+-ATPase inhibition include:

Src kinase: A non-receptor tyrosine kinase involved in various cellular processes. frontiersin.org

Protein Kinase C (PKC): A family of enzymes that play a role in controlling the function of other proteins through phosphorylation. frontiersin.org

Phosphoinositide 3-kinase (PI3K): A family of lipid kinases involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. frontiersin.org

Caspase pathways: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast and lung cancer cells, through the activation of caspase pathways. biorxiv.org

Furthermore, this compound has been observed to upregulate genes that drive hESC differentiation, suggesting its involvement in developmental signaling pathways. It is also categorized among ATPase inhibitors that regulate gene transcription. nih.gov While secretions containing this compound have been shown to modulate the cholinergic pathway by increasing acetylcholinesterase (AChE) activity, direct modulation by isolated this compound requires further specific investigation. The identification of these protein targets and modulated pathways provides critical insights into the molecular mechanisms underlying this compound's biological effects.

Future Directions and Translational Research Perspectives for Sarmentogenin

Exploring Novel Therapeutic Applications and Target Identification (Preclinical)

Preclinical research on Sarmentogenin is expanding beyond its traditional uses to investigate novel therapeutic applications. This includes its potential in areas such as cancer therapy and neurodegenerative diseases. Cardiac glycosides, the class of compounds to which this compound belongs, have shown an emerging role in the prevention and treatment of proliferative diseases like cancer by selectively controlling human tumor cell proliferation without affecting normal cells. researchgate.net Studies are also exploring its relevance in conditions like Parkinson's disease. windows.net

A crucial aspect of exploring new therapeutic applications is the identification of specific molecular targets. Target identification is the initial step in the drug discovery process, aiming to understand a potential therapeutic drug target's function and its role in disease. academicjournals.org This involves assessing a target's regular function in maintaining cell physiology, its involvement in disease pathophysiology, and its localization and distribution across tissues or cells. innoserlaboratories.com Functional genomics, phenotypic screening, and chemical biology are key strategies employed to discover new drug targets and validate existing ones for new indications. worldpreclinicaleurope.com For instance, researchers are investigating how this compound's interaction with specific proteins or pathways could lead to desired therapeutic effects. researchgate.net

The process of target validation is critical to ensure that modulating a particular target will yield the desired therapeutic outcome. academicjournals.org This rigorous evaluation helps reduce the risk of failure in later stages of drug development by providing a biologically sound and clinically relevant rationale for further investigation. innoserlaboratories.com

Integration of Omics Technologies for Comprehensive this compound Research

The integration of "omics" technologies is vital for a comprehensive understanding of this compound's mechanisms of action and its broader biological effects. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide large-scale analyses of biological molecules, offering holistic insights into the structure, function, and dynamics of organisms. bmrb.iohumanspecificresearch.org

Genomics: The study of an organism's genetic material (DNA) can help identify genetic variations that influence this compound's efficacy or metabolism. humanspecificresearch.orgisaaa.org

Transcriptomics: The analysis of RNA transcripts provides insights into gene expression patterns in response to this compound, revealing the genes whose activity is altered by the compound. humanspecificresearch.orgisaaa.org

Proteomics: This involves the large-scale study of proteins, their abundance, and functions, which can elucidate how this compound affects protein expression and interactions within cells. bmrb.iohumanspecificresearch.org

Metabolomics: The comprehensive analysis of low molecular weight compounds (metabolites) can reveal the metabolic pathways influenced by this compound, providing a direct link to the cellular phenotype. bmrb.iohumanspecificresearch.orgisaaa.org

By combining these approaches, researchers can gain a more complete picture of this compound's impact at molecular and cellular levels, from gene expression changes to protein modifications and metabolic shifts. This integrated "multi-omics" approach is crucial for uncovering intricate networks that contribute to disease onset and progression, and for identifying novel biomarkers. researchgate.net

Development of Advanced Delivery Systems for Preclinical Efficacy Enhancement

Improving the delivery of this compound is a significant area of focus for enhancing its preclinical efficacy, particularly given potential challenges such as poor solubility or off-target effects. Advanced drug delivery systems (DDS), such as nanoparticles, are being explored to overcome these limitations. cas.orgmdpi.com

Nanoparticles offer several advantages, including enhanced biocompatibility, improved drug stability, sustained release, and the ability to target specific tissues or cells, thereby minimizing systemic side effects. cas.orgmdpi.comimmunologyresearchjournal.com For instance, lipid-based nanoparticles are revolutionizing the pharmaceutical industry by providing versatile platforms for encapsulating various compounds, including small-molecule drugs like this compound. cas.orgacs.org These systems can improve bioavailability and facilitate the delivery of therapeutic agents across biological barriers. cas.orgacs.org

Collaborative Research Initiatives and Data Sharing in this compound Studies

Collaborative research initiatives and robust data sharing practices are essential to accelerate the discovery and development of this compound as a therapeutic agent. Collaboration brings together diverse expertise and resources, fostering innovation and addressing complex research questions more effectively. cbcs.se

Examples of collaborative models include partnerships between academic institutions, industry, and government agencies, which can facilitate access to specialized instrumentation, compound libraries, and shared knowledge. cbcs.senrel.gov These initiatives can range from informal consultations to complex, multi-year projects. cbcs.se

Data sharing is equally critical, as it enables researchers to build upon existing findings, repurpose data, and conduct secondary analyses, leading to new discoveries and broader impact. beilstein-journals.orgnih.gov Despite its importance, data accessibility in chemical sciences, including the sharing of raw and metadata, remains an area needing improvement. beilstein-journals.orgnih.gov Promoting a culture of open data and utilizing platforms that support the sharing of research data across disciplines, such as the Open Science Framework (OSF) and Open Reaction Database (ORD), are crucial steps for advancing this compound research. beilstein-journals.orgnih.gov This collective approach ensures that valuable information is readily available, preventing redundant efforts and accelerating the translational pipeline for this compound.

Q & A

Q. How can researchers ensure ethical sourcing and documentation of this compound-containing plant materials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.